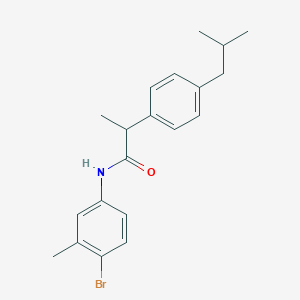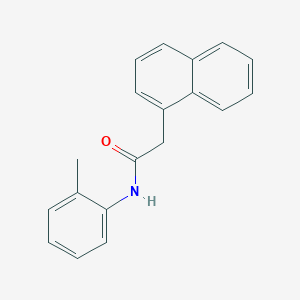
N-(2-methylphenyl)-2-(1-naphthyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylphenyl)-2-(1-naphthyl)acetamide, also known as N-(2-methylphenyl)naphthalen-2-ylacetamide, is a chemical compound that belongs to the class of N-aryl-2-acetamidoacetamides. It is a white to off-white powder that is used in scientific research for its potential therapeutic properties.
作用機序
The mechanism of action of N-(2-methylphenyl)-2-(1-naphthyl)acetamide(2-methylphenyl)-2-(1-naphthyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activation of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of immune and inflammatory responses. By inhibiting this pathway, N-(2-methylphenyl)-2-(1-naphthyl)acetamide(2-methylphenyl)-2-(1-naphthyl)acetamide may reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-2-(1-naphthyl)acetamide(2-methylphenyl)-2-(1-naphthyl)acetamide has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce cell cycle arrest and apoptosis in certain types of cancer cells.
実験室実験の利点と制限
N-(2-methylphenyl)-2-(1-naphthyl)acetamide(2-methylphenyl)-2-(1-naphthyl)acetamide has several advantages for lab experiments. It is readily available and relatively easy to synthesize. It has also been shown to have low toxicity in vitro and in vivo. However, it has some limitations. Its mechanism of action is not fully understood, and its efficacy in vivo may be affected by factors such as bioavailability and metabolism.
将来の方向性
There are several future directions for the study of N-(2-methylphenyl)-2-(1-naphthyl)acetamide(2-methylphenyl)-2-(1-naphthyl)acetamide. One direction is to further investigate its anti-inflammatory and anti-tumor properties in vivo, particularly in animal models of inflammation and cancer. Another direction is to explore its potential as a therapeutic agent for other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, the development of more potent and selective analogs of N-(2-methylphenyl)-2-(1-naphthyl)acetamide(2-methylphenyl)-2-(1-naphthyl)acetamide may lead to the discovery of new therapeutic agents.
合成法
N-(2-methylphenyl)-2-(1-naphthyl)acetamide(2-methylphenyl)-2-(1-naphthyl)acetamide can be synthesized through a multi-step reaction process. The first step involves the condensation of 2-naphthoic acid with 2-methylaniline in the presence of a dehydrating agent. The resulting product, 2-(2-methylphenyl)naphthalen-1-ylacetamide, is then subjected to a Friedel-Crafts acylation reaction with acetic anhydride in the presence of a Lewis acid catalyst. The final product, N-(2-methylphenyl)-2-(1-naphthyl)acetamide(2-methylphenyl)-2-(1-naphthyl)acetamide, is obtained after purification and recrystallization.
科学的研究の応用
N-(2-methylphenyl)-2-(1-naphthyl)acetamide(2-methylphenyl)-2-(1-naphthyl)acetamide has been studied for its potential therapeutic properties, particularly as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. In addition, it has been shown to have anti-tumor activity in certain types of cancer cells.
特性
分子式 |
C19H17NO |
|---|---|
分子量 |
275.3 g/mol |
IUPAC名 |
N-(2-methylphenyl)-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C19H17NO/c1-14-7-2-5-12-18(14)20-19(21)13-16-10-6-9-15-8-3-4-11-17(15)16/h2-12H,13H2,1H3,(H,20,21) |
InChIキー |
FUOUGAIMTQNCRV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CC2=CC=CC3=CC=CC=C32 |
正規SMILES |
CC1=CC=CC=C1NC(=O)CC2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



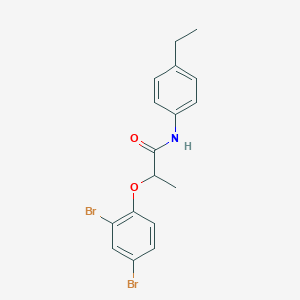
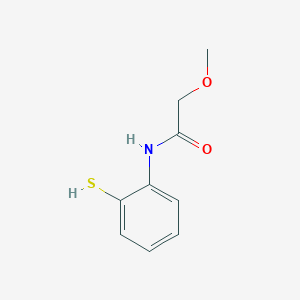
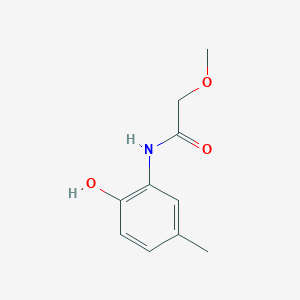
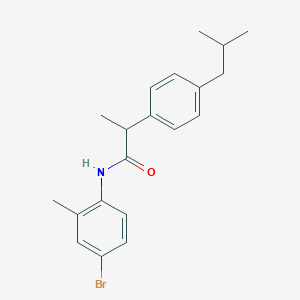
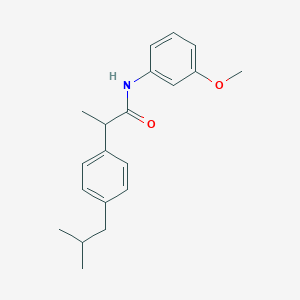
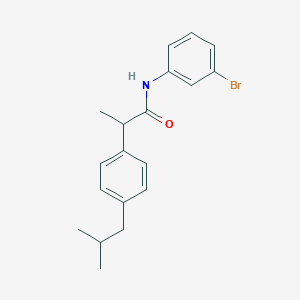

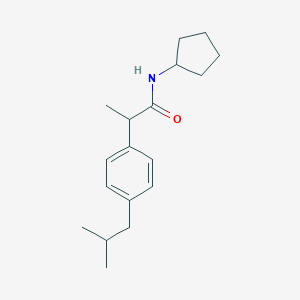

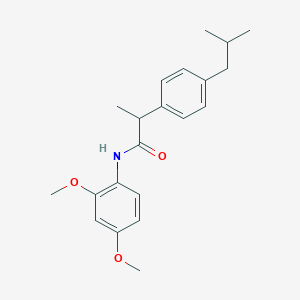

![Dimethyl 2-{[2-(4-isobutylphenyl)propanoyl]amino}terephthalate](/img/structure/B290801.png)

